Erythromycin A 9-methoxime; Wy 48314
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Overview
Description
Erythromycin A 9-methoxime: Wy 48314 or Lexithromycin ) is a derivative of erythromycin A, a well-known macrolide antibiotic. This compound exhibits antibacterial activity and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythromycin A 9-methoxime is synthesized from erythromycin A through a reaction with hydroxylamine in the presence of acetic acid and isopropyl alcohol . This reaction typically involves heating the mixture to around 58°C for 72 hours or 70°C for 24 hours . The process can produce impurities, which are isolated and characterized using techniques like NMR spectroscopy .
Industrial Production Methods: The industrial production of erythromycin A 9-methoxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Erythromycin A 9-methoxime undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Erythromycin A 9-methoxime has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of macrolide antibiotics.
Biology: It is used to investigate the antibacterial activity of erythromycin derivatives.
Medicine: It is studied for its potential therapeutic applications and pharmacokinetic properties.
Industry: It is used in the development of new antibacterial agents and formulations .
Mechanism of Action
Erythromycin A 9-methoxime exerts its effects by binding to the bacterial ribosome, specifically the 30S and 50S subunits . This binding inhibits protein synthesis, leading to the death of the bacterial cell. The compound’s mechanism of action is similar to that of other macrolide antibiotics, but its structural modifications enhance its stability and antibacterial activity .
Comparison with Similar Compounds
Erythromycin A: The parent compound with similar antibacterial activity.
Clarithromycin: A derivative with improved acid stability and pharmacokinetic properties.
Azithromycin: A derivative with a broader spectrum of activity and longer half-life
Uniqueness: Erythromycin A 9-methoxime is unique due to its structural modifications, which improve its pH stability and hydrophobicity, leading to better in vivo absorption . These properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C38H70N2O13 |
---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,35?,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-LOHOYKKFSA-N |
Isomeric SMILES |
CCC1[C@@](C(C(C(=NOC)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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